Cas no 744972-57-4 (1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-)
1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)- Chemical and Physical Properties
Names and Identifiers
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- 1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-
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- Inchi: 1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14)
- InChI Key: UVMYKKFOHJRNTG-UHFFFAOYSA-N
- SMILES: C1(CNC2=CC=C(Cl)C(Cl)=C2)NC=CN=1
1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673432-1g |
N-((1H-imidazol-2-yl)methyl)-3,4-dichloroaniline |
744972-57-4 | 98% | 1g |
¥6903.00 | 2024-07-28 |
1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)- Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-
1H-IMIDAZOLE-2-METHANAMINE, N-(3,4-DICHLOROPHENYL)-: A Comprehensive Overview
The compound with CAS No 744972-57-4, commonly referred to as 1H-imidazole-2-methanamine, N-(3,4-dichlorophenyl)-, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an imidazole ring with a methanamine group substituted by a 3,4-dichlorophenyl moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which contributes to its versatile chemical properties and reactivity.
Recent studies have highlighted the potential of 1H-imidazole-2-methanamine, N-(3,4-dichlorophenyl)- in various applications, particularly in the development of novel pharmaceutical agents. Its ability to act as a ligand in metal complexes has been extensively explored, with researchers focusing on its role in catalytic processes and drug delivery systems. The imidazole moiety is known for its coordination capabilities, making it an ideal candidate for metallo-drug design.
The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The introduction of the 3,4-dichlorophenyl group adds complexity to the molecule's structure while enhancing its stability and bioavailability. This substitution pattern also influences the compound's pharmacokinetic properties, making it a promising candidate for targeted drug delivery.
One of the most intriguing aspects of 1H-imidazole-2-methanamine, N-(3,4-dichlorophenyl)- is its ability to form stable complexes with transition metals such as copper and zinc. These metal complexes have shown potential in anticancer therapy due to their ability to induce apoptosis in cancer cells while sparing healthy cells. The imidazole ring's coordination properties play a crucial role in these interactions, enabling the formation of complexes with high stability and selectivity.
Moreover, the compound has been investigated for its role in enzyme inhibition and modulation of cellular signaling pathways. Researchers have found that 1H-imidazole-2-methanamine, N-(3,4-dichlorophenyl)- can inhibit key enzymes involved in inflammation and oxidative stress, suggesting its potential as an anti-inflammatory agent. The methanamine group contributes to this activity by facilitating hydrogen bonding interactions with enzyme active sites.
In terms of structural analysis, computational studies have provided valuable insights into the electronic properties and conformational flexibility of this compound. The presence of electron-withdrawing groups like the 3,4-dichlorophenyl substituent significantly alters the molecule's electronic distribution, enhancing its reactivity towards electrophilic species. This property makes it a valuable component in organic synthesis reactions requiring precise control over regioselectivity.
The application of 1H-imidazole-2-methanamine, N-(3,4-dichlorophenyl)- extends beyond pharmacology into materials science. Its ability to form self-assembled monolayers on surfaces has been explored for use in nanotechnology applications such as sensors and molecular electronics. The imidazole ring's planar structure facilitates close packing on surfaces, leading to highly ordered monolayers with potential applications in next-generation electronic devices.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and reduce costs. Green chemistry approaches are being employed to develop environmentally friendly methods for its production. Additionally, efforts are underway to explore its biocompatibility and toxicity profile to ensure safe use in therapeutic applications.
In conclusion,1H-imidazole-2-methanamine,N-(3,4-dichlorophenyl)-, with CAS No 744972-57-4,is a versatile compound with wide-ranging applications across multiple disciplines.The combinationofits unique structure,the propertiesofthe imidazolering,andthe substituent effectsprovided bythe 3,4-dichlorophenylgroupmakeit apromisingcandidateforinnovative solutionsinpharmacology,catalysis,andmaterials science.Asresearchcontinuesto unfold,thiscompoundisexpectedtoplay an increasinglyimportantroleinthedevelopmentofnoveltechnologiesandtherapeuticagents.
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